SMYD3 vs. G9a/GLP Target Selectivity: BCI-121 Exhibits Divergent Primary Target Engagement
BCI-121 is a substrate-competitive SMYD3 inhibitor [1], whereas BIX-01294, UNC0638, and A-366 are G9a/GLP inhibitors [2][3]. This represents a fundamental difference in primary target engagement, with SMYD3 catalyzing H3K4 and H4K5 methylation, while G9a/GLP catalyze H3K9 methylation [1]. No head-to-head selectivity panel data for BCI-121 against G9a/GLP was identified in the available literature; therefore, this evidence relies on established target annotations.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | SMYD3 |
| Comparator Or Baseline | BIX-01294: G9a (IC50 1.7–2.7 μM), GLP (IC50 0.9–38 μM); UNC0638: G9a (IC50 <15 nM), GLP (IC50 19 nM); A-366: G9a (IC50 3.3 nM), GLP (IC50 38 nM) |
| Quantified Difference | BCI-121 inhibits SMYD3; comparators inhibit G9a/GLP |
| Conditions | Biochemical enzyme assays; IC50 values from multiple sources |
Why This Matters
This divergence dictates distinct experimental utility: BCI-121 is the appropriate selection for SMYD3-dependent studies, while G9a/GLP inhibitors are not suitable substitutes.
- [1] Peserico A, Germani A, Sanese P, et al. A SMYD3 small-molecule inhibitor impairing cancer cell growth. J Cell Physiol. 2015;230(10):2447-2460. View Source
- [2] Vedadi M, Barsyte-Lovejoy D, Liu F, et al. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nat Chem Biol. 2011;7(8):566-574. View Source
- [3] Sweis RF, Pliushchev M, Brown PJ, et al. Discovery and development of potent and selective inhibitors of histone methyltransferase G9a. ACS Med Chem Lett. 2014;5(2):205-209. View Source
